N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H14N6O3 and its molecular weight is 314.305. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is the Cell division protein ZipA . This protein is found in Escherichia coli (strain K12) and Shigella flexneri . The ZipA protein plays a crucial role in bacterial cell division.
Mode of Action
It is known that the compound interacts with the cell division protein zipa .
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which combines a triazolo-pyridazine core with a dihydropyridine carboxamide moiety, suggests diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This formula indicates a molecular weight of 346.37 g/mol. The presence of both triazole and pyridine rings enhances its structural diversity and potential interactions with biological targets.
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Molecular Formula | C₁₇H₁₈N₆O₃ |
Molecular Weight | 346.37 g/mol |
Functional Groups | Triazole, Pyridine, Carboxamide |
Structural Motifs | Dihydropyridine |
Anticancer Properties
Research indicates that compounds containing triazolo and pyridazine rings exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results in inhibiting various cancer cell lines.
Case Study: Inhibition of c-Met Kinase
A study evaluated a related compound's IC50 values against cancer cell lines A549 (lung), MCF-7 (breast), and HeLa (cervical). The results demonstrated that the compound exhibited potent anticancer activity with IC50 values as low as 0.15 μM for MCF-7 cells .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Notably:
- Inhibition of Kinases : The compound may inhibit c-Met kinase activity, which is crucial in cancer progression.
- Induction of Apoptosis : Studies using Annexin V-FITC/PI staining have shown that this compound can induce apoptosis in cancer cells.
Table 2: Biological Activities and Mechanisms
Activity | Target | Mechanism |
---|---|---|
Anticancer | c-Met Kinase | Inhibition of kinase activity |
Induction of Apoptosis | Cancer Cell Lines | Activation of apoptotic pathways |
Pharmacological Applications
Given its diverse biological activities, this compound has potential applications in treating various conditions:
- Cancer Therapy : Due to its ability to inhibit cancer cell proliferation.
- Neurological Disorders : Potential as a neuroprotective agent through modulation of neurokinin receptors.
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3/c1-19-7-3-4-9(14(19)22)13(21)15-8-11-17-16-10-5-6-12(23-2)18-20(10)11/h3-7H,8H2,1-2H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXMNHQZQBJONT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=NN=C3N2N=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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